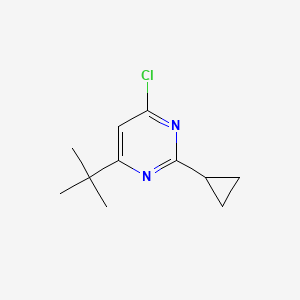

4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-tert-butyl-6-chloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-11(2,3)8-6-9(12)14-10(13-8)7-4-5-7/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURJIRHXTWPMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Chloro-6-cyclopropylpyrimidine-5-amine

The synthesis of 4-chloro-6-cyclopropylpyrimidine-5-amine involves several steps:

Reaction Conditions : The reaction typically occurs in a mixed solvent of dioxane and water (3:2 ratio) under nitrogen protection. A palladium catalyst, such as tetratriphenylphosphine palladium, is used along with anhydrous potassium acetate as a base.

-

- Step 1 : Deoxygenation by nitrogen bubbling.

- Step 2 : Addition of the catalyst and continued deoxygenation.

- Step 3 : Heating to 60°C for 20 hours under nitrogen protection.

- Step 4 : Cooling, filtration, solvent removal, and extraction with ethyl acetate. The crude product is purified via silica gel chromatography.

Synthesis of 2-Amino-4-chloro-6-tert-butylpyrimidine

The synthesis of 2-amino-4-chloro-6-tert-butylpyrimidine involves the reaction of a pyrimidine derivative with a boronic acid in the presence of a palladium catalyst and an inorganic base like sodium carbonate. The reaction is typically carried out in a mixture of ethanol, water, and dimethoxyethane at reflux temperature (about 80-90°C) for several hours.

Hypothetical Preparation of 4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine

Given the lack of direct literature on This compound , a hypothetical synthesis route could involve modifying the methods used for related compounds:

- Starting Materials : A suitable pyrimidine derivative with a cyclopropyl group could be used as a starting material.

- Reaction Conditions : A palladium-catalyzed cross-coupling reaction might be employed to introduce the tert-butyl group, similar to the synthesis of 2-amino-4-chloro-6-tert-butylpyrimidine .

- Purification : The product could be purified by recrystallization or chromatography.

Data Tables for Related Compounds

Table 1: Synthesis Conditions for 4-Chloro-6-cyclopropylpyrimidine-5-amine

| Parameter | Value |

|---|---|

| Solvent | Dioxane:Water (3:2) |

| Catalyst | Tetratriphenylphosphine Palladium |

| Base | Anhydrous Potassium Acetate |

| Temperature | 60°C |

| Time | 20 hours |

| Yield | 83.5% |

Table 2: Synthesis Conditions for 2-Amino-4-chloro-6-tert-butylpyrimidine

| Parameter | Value |

|---|---|

| Solvent | Ethanol:Water:Dimethoxyethane |

| Catalyst | Palladium Tetrakistriphenylphosphine |

| Base | Sodium Carbonate |

| Temperature | 80-90°C |

| Time | 14 hours |

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloro group to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

The synthesis of 4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

- Cyclization of Precursors : Formation of the pyrimidine ring.

- Selective Substitution Reactions : Introduction of tert-butyl, chloro, and cyclopropyl groups.

The molecular formula for this compound is C12H15ClN2, with a molecular weight of approximately 220.72 g/mol. Its unique substituents contribute to distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can be utilized in studies focusing on:

- Reaction Mechanisms : Understanding how different substituents affect reaction pathways.

- Kinetics : Investigating the rates of chemical reactions involving this compound.

Biology

Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties :

- Antimicrobial Activity : Research indicates potential effectiveness against various microbial strains.

- Anticancer Properties : Investigations into its ability to inhibit cancer cell growth are ongoing, with some studies focusing on its interaction with specific enzymes or receptors involved in cancer progression .

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for drug development:

- Targeting Kinases : It has been identified as a candidate for inhibiting plasmodial kinases such as PfGSK3 and PfPK6, which are novel drug targets for combating malaria .

- Case Study : A study demonstrated that compounds derived from this scaffold showed promising IC50 values against these kinases, indicating potential for further development into antimalarial agents .

Industrial Applications

In industry, this compound can be utilized in the development of new materials with specific properties:

- Polymers and Coatings : Its unique chemical structure allows for the creation of materials with tailored physical properties.

- Analytical Chemistry : It may also find applications in analytical methods due to its distinctive spectral characteristics.

Wirkmechanismus

The mechanism of action of 4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds or interactions with biological molecules. For instance, the chloro group may participate in halogen bonding, while the tert-butyl group can influence the compound’s hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

4-tert-butyl-6-chloropyrimidin-2-amine

- Structure : Differs from the target compound by replacing the cyclopropyl group with an amine at position 2.

- This could affect membrane permeability and bioavailability. The molecular weight is unspecified in the evidence, but the absence of the cyclopropyl group likely reduces steric hindrance .

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1480-66-6)

- Structure : Features a trifluoromethyl group at position 2 instead of cyclopropyl.

- Impact : The trifluoromethyl group is strongly electron-withdrawing, which may alter electronic distribution and reactivity. This substitution is common in agrochemicals and pharmaceuticals for its metabolic resistance and enhanced binding affinity .

4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine (CAS 2549047-05-2)

- Structure : Shares the tert-butyl and cyclopropyl groups but includes a fluoropyrimidinyl-piperazine substituent at position 5.

- Impact : The piperazine-fluoropyrimidine extension introduces hydrogen-bonding capability and bulk, likely enhancing receptor interaction but reducing solubility. The molecular weight (356.4 g/mol) suggests increased complexity compared to the target compound .

Reactivity and Stability

- Chlorine Reactivity : The 6-chloro position in pyrimidines is typically reactive in nucleophilic aromatic substitution (SNAr) reactions. This is consistent with intermediates described in , where chloro-pyrimidines undergo further functionalization (e.g., coupling with piperazine derivatives) .

- Tert-Butyl Stability : The tert-butyl group in the target compound and analogs (e.g., ’s tert-butyl piperazine-carboxylate) contributes to chemical inertness under physiological conditions, though it may confer sensitivity to strong oxidizers .

Biologische Aktivität

4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine is a heterocyclic compound featuring a pyrimidine ring with distinct substituents: a tert-butyl group at the 4-position, a chlorine atom at the 6-position, and a cyclopropyl group at the 2-position. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

- Molecular Formula : C12H15ClN2

- Molecular Weight : Approximately 220.72 g/mol

The presence of the tert-butyl group enhances hydrophobic interactions, while the chlorine substituent may facilitate halogen bonding, influencing the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Preliminary studies suggest that this compound may have efficacy against various microbial strains. For instance, compounds with similar structural features have shown significant antimicrobial effects, indicating that this compound could also possess such properties.

Anticancer Properties

The compound's potential as an anticancer agent is supported by its ability to interact with specific enzymes or receptors involved in cancer pathways. The mechanism of action is believed to involve inhibition of key enzymes that regulate cell proliferation and survival. For example, studies on related pyrimidine derivatives have demonstrated their ability to inhibit cancer cell lines in vitro .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or microbial resistance.

- Receptor Interaction : It could interact with receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses.

Case Studies

Several studies have investigated compounds structurally similar to this compound. These studies provide insight into its potential biological activities:

- Dopamine Receptor Binding : A study examining pyrimidinyl variants found that substituents like tert-butyl significantly enhance binding affinity towards dopamine receptors, which could be relevant for neuropharmacological applications .

- Anti-inflammatory Effects : Research on pyrimidine derivatives has shown promising anti-inflammatory activity, which may be extrapolated to suggest similar effects for this compound .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-Chloro-6-isopropylpyrimidine | 0.98 | Isopropyl group instead of tert-butyl |

| 4-(tert-Butyl)-2,6-dichloropyrimidine | 0.92 | Additional chlorine substituents |

| 4-(tert-Butyl)-6-chloro-2-methylpyrimidine | 0.92 | Methyl group at position 2 |

| 4-Chloro-6-cyclopropylpyrimidine | 0.92 | Cyclopropyl substituent |

| 4-(tert-Butyl)-2-chloropyrimidine | 0.91 | Chlorine at position 2 |

This table highlights how the unique combination of substituents in this compound may influence its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(tert-butyl)-6-chloro-2-cyclopropylpyrimidine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and cross-coupling reactions. For example, introducing the cyclopropyl group may require Suzuki-Miyaura coupling using a cyclopropylboronic acid derivative and a chloropyrimidine precursor . Optimization strategies include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to identify substituent positions (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm and tert-butyl protons as a singlet at δ 1.3 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₄ClN₃) with <2 ppm error .

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >120°C based on pyrimidine analogs) .

- pH sensitivity : Hydrolysis susceptibility at extremes (pH <2 or >10) due to the chloro and cyclopropyl groups. Buffer solutions can simulate physiological or storage conditions .

- Light sensitivity : UV-Vis spectroscopy to monitor degradation under UV light .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATP-binding site competition in kinase targets) .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity and binding modes of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., chloro group as a leaving group) .

- Molecular docking : Use AutoDock Vina to model interactions with protein targets (e.g., cyclopropane’s steric effects on binding affinity) .

- MD simulations : Assess conformational stability in solvent environments (e.g., water vs. DMSO) .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across labs)?

- Methodological Answer :

- Standardize protocols : Ensure consistent cell lines (e.g., HeLa vs. HEK293), assay conditions (e.g., 48h vs. 72h incubation), and compound purity (>95% by HPLC) .

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. What strategies can optimize the regioselectivity of functional group modifications on the pyrimidine ring?

- Methodological Answer :

- Directed ortho-metalation : Use tert-butyl groups as directing groups for lithiation at the 4-position .

- Protecting groups : Temporarily block the chloro group with trimethylsilyl chloride to prevent unwanted substitutions .

- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products (e.g., 100°C, 30 min) .

Q. How do steric effects from the tert-butyl and cyclopropyl groups influence intermolecular interactions in crystal packing?

- Methodological Answer :

- X-ray crystallography : Compare crystal structures of analogs (e.g., tert-butyl vs. methyl substituents) to identify packing motifs .

- Hirshfeld surface analysis : Quantify contributions of H-bonding, van der Waals, and π-π interactions .

- Thermal expansion studies : Correlate steric bulk with thermal stability using variable-temperature XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.